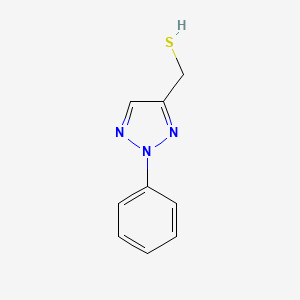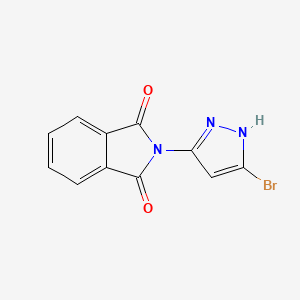
1-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an ethyl and a methyl group attached to the pyrazole ring, along with an ethanone group at the fourth position. Pyrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science .
Vorbereitungsmethoden
The synthesis of 1-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one typically involves the reaction of appropriate hydrazines with 1,3-diketones. One common method includes the condensation of 3-ethyl-1-methyl-1H-pyrazole with acetyl chloride under acidic conditions. The reaction is carried out in the presence of a catalyst such as hydrochloric acid, and the product is purified through recrystallization .
Industrial production methods often involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
1-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers
Wirkmechanismus
The mechanism of action of 1-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, the compound can act as an agonist or antagonist, influencing signal transduction and cellular responses .
Vergleich Mit ähnlichen Verbindungen
1-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one can be compared with other pyrazole derivatives, such as:
1-(3-Methyl-1H-pyrazol-4-yl)ethanone: Similar in structure but lacks the ethyl group, which may result in different chemical and biological properties.
1-(3-Ethyl-1H-pyrazol-4-yl)ethan-1-one: Lacks the methyl group, potentially affecting its reactivity and applications.
1-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one: The position of the ethanone group is different, leading to variations in chemical behavior and biological activity
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on the compound’s properties and applications.
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
1-(3-ethyl-1-methylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C8H12N2O/c1-4-8-7(6(2)11)5-10(3)9-8/h5H,4H2,1-3H3 |
InChI-Schlüssel |
GWNIZSDARPROJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN(C=C1C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-1-[2-(dimethylamino)ethyl]-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B13319572.png)
![2-(tert-Butyl) 3-ethyl 5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13319577.png)
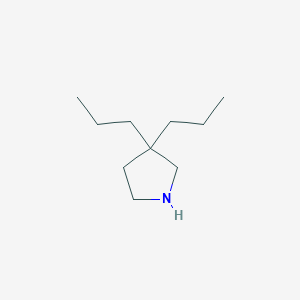
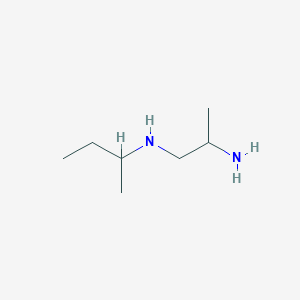

![1-[(5-ethylthiophen-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13319605.png)
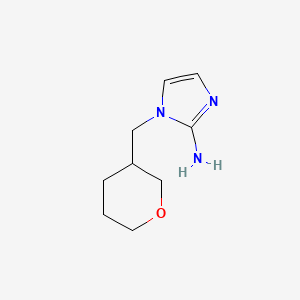
![6-Oxo-1H,2H,3H,6H-[1,3]thiazino[3,2-a]quinoline-5-carboxylic acid](/img/structure/B13319611.png)

